molecular formula C12H11NO3 B14415642 4-Benzoyl-6-methylidenemorpholin-2-one CAS No. 84691-35-0

4-Benzoyl-6-methylidenemorpholin-2-one

Katalognummer: B14415642
CAS-Nummer: 84691-35-0
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: AJTSYAODKAIPMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzoyl-6-methylidenemorpholin-2-one is an organic compound with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol This compound is characterized by a morpholinone ring substituted with a benzoyl group and a methylene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-6-methylidenemorpholin-2-one typically involves the reaction of N-propargylglycine with benzoyl chloride under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield and purity of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzoyl-6-methylidenemorpholin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The methylene group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the methylene group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted morpholinone derivatives.

Wissenschaftliche Forschungsanwendungen

4-Benzoyl-6-methylidenemorpholin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Benzoyl-6-methylidenemorpholin-2-one involves its interaction with specific molecular targets and pathways. The benzoyl group can interact with various enzymes and receptors, modulating their activity. The methylene group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds and the modulation of biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Benzoylmorpholine: Similar in structure but lacks the methylene group.

    4-Benzoyl-6-methyl-3H-1,4-oxazin-2-one: Contains an oxazinone ring instead of a morpholinone ring.

    4-Benzoyl-6-chloro-2-methylisoquinolin-3-one: Contains an isoquinolinone ring with a chloro substituent.

Uniqueness

4-Benzoyl-6-methylidenemorpholin-2-one is unique due to the presence of both a benzoyl group and a methylene group on the morpholinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

84691-35-0

Molekularformel

C12H11NO3

Molekulargewicht

217.22 g/mol

IUPAC-Name

4-benzoyl-6-methylidenemorpholin-2-one

InChI

InChI=1S/C12H11NO3/c1-9-7-13(8-11(14)16-9)12(15)10-5-3-2-4-6-10/h2-6H,1,7-8H2

InChI-Schlüssel

AJTSYAODKAIPMT-UHFFFAOYSA-N

Kanonische SMILES

C=C1CN(CC(=O)O1)C(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.